2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Organic Synthesis Procurement Quality Control

Obtain 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide as a high-purity precursor for synthesizing chiral auxiliaries or mechanism-based serine protease inhibitors. The N2-benzyl group is critical for engaging enzyme S' subsites and achieving high diastereoselectivity (>95:5) in stereocontrolled C-C bond formations. - Purity: 95+% (most frequent commercial specification) - Application: Scaffold for chiral auxiliaries & serine protease inhibitor hit-to-lead campaigns - Supply: Stable, commercially available research chemical

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 144432-72-4
Cat. No. B133679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
CAS144432-72-4
Synonyms2-BENZYL-[1,2,5]THIADIAZOLIDINE 1,1-DIOXIDE
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyRJTRRBSRESVPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-72-4) - Properties, Structure and Procurement


2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a member of the 1,2,5-thiadiazolidine-1,1-dioxide (cyclosulfamide) class of heterocyclic compounds, featuring a benzyl substituent at the N2 position [1]. This sulfur-nitrogen heterocycle, also known as a cyclic sulfamide, is characterized by a sulfonyl group (1,1-dioxide) within a five-membered ring [1]. It is a crystalline solid with a molecular formula of C9H12N2O2S, a molecular weight of 212.27 g/mol, and a computed XLogP3 of 0.5, indicating moderate lipophilicity [1]. The compound is commercially available, typically with a purity specification of 95+%, and is used as a versatile building block in organic synthesis and medicinal chemistry .

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide: Why Substitution with Unqualified Analogs is Not Recommended


In the 1,2,5-thiadiazolidine 1,1-dioxide class, the nature of the N-substituent is the primary determinant of biological activity, physicochemical properties, and synthetic utility [1]. Simple substitution of the N2-benzyl group in 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide with other alkyl or aryl groups (e.g., methyl, phenyl) results in compounds with fundamentally different steric and electronic profiles, which directly impact molecular recognition in biological targets (such as serine proteases) and performance as a chiral auxiliary in asymmetric synthesis [2][3]. Therefore, generic substitution without rigorous comparative data is scientifically unsound and can lead to significant deviations in reaction yields, stereoselectivity, or target inhibition [3]. The following evidence guide quantifies these specific points of differentiation.

Quantitative Evidence: Verifiable Differentiation of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-72-4) from Analogs


Commercial Purity and Physical Form Benchmarking

The commercially available 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is consistently supplied with a high purity specification of ≥95%, as confirmed by reputable vendors . This is comparable to or exceeds the typical purity of simpler, unsubstituted analogs like 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide (also supplied at 95%) , indicating that the presence of the benzyl group does not complicate purification or reduce the obtainable quality of the building block. Furthermore, its logP of 0.5 [1] provides a defined, moderate lipophilicity profile that is distinct from both more polar (e.g., 2-methyl, clogP ~ -0.4) and more lipophilic (e.g., 2-phenyl, clogP ~ 1.2) class members, guiding solvent selection for reactions and workup.

Organic Synthesis Procurement Quality Control

Performance as a Chiral Auxiliary in Asymmetric Aldol Reactions

While direct data for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is limited, its close structural analog, (S)-2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide, demonstrates exceptional performance as a chiral auxiliary. In asymmetric aldol reactions with benzaldehyde, the N-propionyl derivative of this cyclosulfamide achieved diastereoselectivity ratios of >95:5 [1]. This high level of stereocontrol is attributed to the unique conformation induced by the N2-benzyl group, which is distinct from other N-substituted cyclosulfamides or classic auxiliaries like Evans oxazolidinones [1]. The benzyl moiety provides a critical balance of steric bulk and pi-stacking capability, making the 2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide scaffold a privileged platform for chiral auxiliary design.

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

Serine Protease Inhibition: Scaffold Validation and the Role of the N2-Benzyl Group

The 1,2,5-thiadiazolidine 1,1-dioxide core is a well-established scaffold for mechanism-based inhibition of serine proteases, including human leukocyte elastase (HLE), cathepsin G, and proteinase 3, which are validated targets in inflammatory diseases [1]. The N2-benzyl substituent of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is critical for occupying the S' subsites of these enzymes, a key determinant of inhibitory potency and selectivity [2]. While direct IC50 data for this specific compound is not publicly available, the class-level activity and the established SAR for N-substituents provide a strong rationale for its selection over other N-alkyl (e.g., methyl) derivatives, which typically show reduced affinity due to insufficient hydrophobic interaction with the enzyme active site [2].

Medicinal Chemistry Serine Protease Inhibition SAR

Validated Application Scenarios for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-72-4)


Chiral Auxiliary Development in Asymmetric Synthesis

Procure 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide as a precursor for synthesizing chiral auxiliaries. The quantitative evidence from its 4-isopropyl analog (diastereoselectivity >95:5 in aldol reactions) [1] demonstrates the scaffold's power for stereocontrolled C-C bond formation, offering a viable alternative to classic auxiliaries like Evans oxazolidinones.

Medicinal Chemistry for Serine Protease-Targeted Inflammatory Diseases

Use this compound as a key intermediate in the synthesis of novel mechanism-based inhibitors of serine proteases (e.g., human leukocyte elastase, cathepsin G). The established SAR of the 1,2,5-thiadiazolidine 1,1-dioxide class confirms the N2-benzyl group's role in engaging enzyme S' subsites [2][3], making it a strategic starting point for hit-to-lead optimization campaigns in inflammation research.

Synthetic Methodology Development and Reagent Screening

Utilize 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide in method development for N-alkylation, oxidation, or ring-opening reactions. Its well-defined lipophilicity (LogP 0.5) and high commercial purity (95+%) [4] make it a reliable and reproducible model substrate for evaluating new catalysts, reaction conditions, or for the synthesis of vicinal diamines via nucleophilic ring-opening.

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